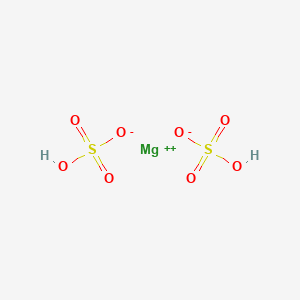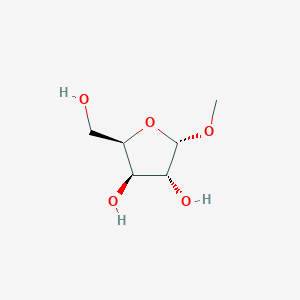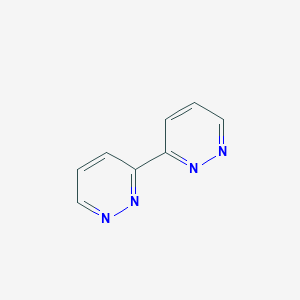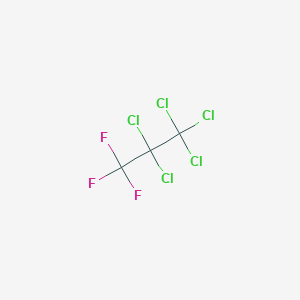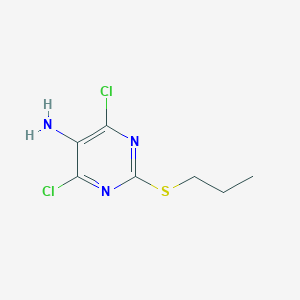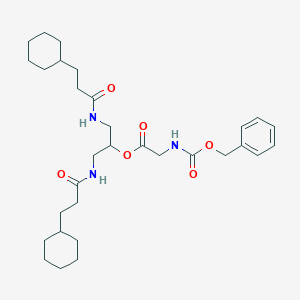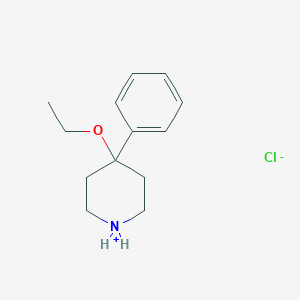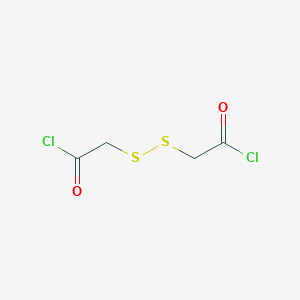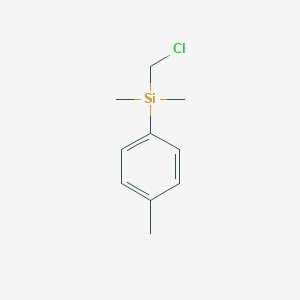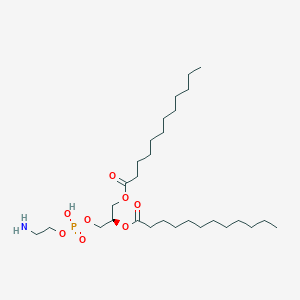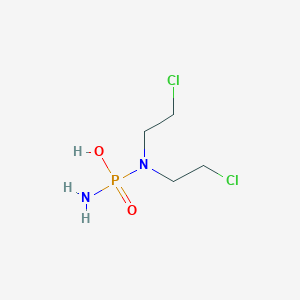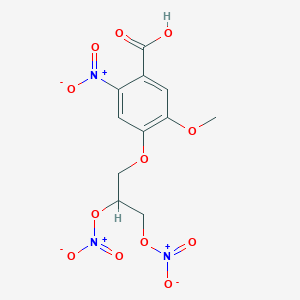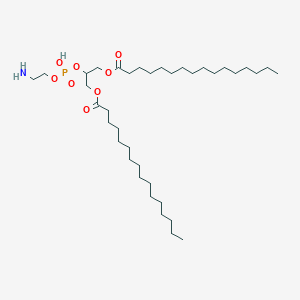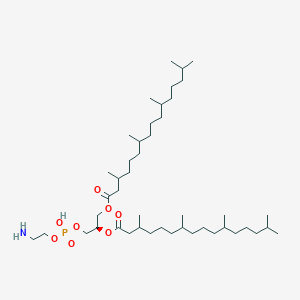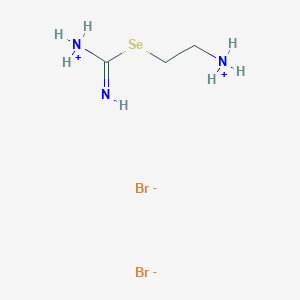
Aminoethylisoselenouronium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoethylisoselenouronium is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of organic selenium compounds and is known for its unique properties that make it a promising candidate for use in many fields. In
Wissenschaftliche Forschungsanwendungen
Aminoethylisoselenouronium has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been found to have antioxidant and anticancer properties. In agriculture, it has been studied for its potential as a plant growth regulator. In materials science, it has been explored for its potential as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of aminoethylisoselenouronium is not fully understood, but it is believed to be due to its ability to interact with reactive oxygen species and other free radicals in the body. This interaction leads to the reduction of oxidative stress and inflammation, which are associated with many diseases, including cancer.
Biochemische Und Physiologische Effekte
Studies have shown that aminoethylisoselenouronium has a range of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to reduce oxidative stress and inflammation. It has also been found to have anticancer properties, which can help to prevent the growth and spread of cancer cells. Additionally, it has been studied for its potential to improve cognitive function and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of aminoethylisoselenouronium is that it is relatively easy to synthesize, making it accessible for scientific research. Additionally, it has been found to have a range of potential applications, making it a promising compound for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are many potential future directions for the study of aminoethylisoselenouronium. Some possible areas of exploration include its potential as a plant growth regulator, its effects on cognitive function, and its potential as a catalyst in chemical reactions. Additionally, further research is needed to fully understand the mechanism of action and to explore its potential applications in medicine and other fields.
Conclusion:
In conclusion, aminoethylisoselenouronium is a promising compound that has a range of potential applications in various fields. Its unique properties, accessibility, and potential for further study make it an exciting area of scientific research. With continued exploration, this compound may prove to be a valuable tool in the fight against disease and in the development of new technologies.
Synthesemethoden
Aminoethylisoselenouronium can be synthesized through a simple reaction between ethylenediamine and isoselenocyanate. The reaction yields a product that is a white crystalline powder with a melting point of 180-182°C. The synthesis method is relatively straightforward, making it an accessible compound for scientific research.
Eigenschaften
CAS-Nummer |
1704-04-7 |
|---|---|
Produktname |
Aminoethylisoselenouronium |
Molekularformel |
C3H11Br2N3Se |
Molekulargewicht |
327.92 g/mol |
IUPAC-Name |
[amino(2-azaniumylethylselanyl)methylidene]azanium;dibromide |
InChI |
InChI=1S/C3H9N3Se.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H |
InChI-Schlüssel |
UDAODXAFNRDKHO-UHFFFAOYSA-N |
Isomerische SMILES |
C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |
SMILES |
C(C[Se]C(=[NH2+])N)[NH3+].[Br-].[Br-] |
Kanonische SMILES |
C(C[Se]C(=N)[NH3+])[NH3+].[Br-].[Br-] |
Synonyme |
aminoethylisoselenouronium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



